molecular formula C12H18O6 B1593676 Trimethyl cyclohexane-1,3,5-tricarboxylate CAS No. 52831-11-5

Trimethyl cyclohexane-1,3,5-tricarboxylate

Cat. No.: B1593676
CAS No.: 52831-11-5
M. Wt: 258.27 g/mol
InChI Key: ZZNOMLSSCRBRJS-UHFFFAOYSA-N
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Description

Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a trimethyl ester derivative of cyclohexane-1,3,5-tricarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl cyclohexane-1,3,5-tricarboxylate can be synthesized through the esterification of cyclohexane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Trimethyl cyclohexane-1,3,5-tricarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimethyl cyclohexane-1,3,5-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl cyclohexane-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release cyclohexane-1,3,5-tricarboxylic acid, which can then participate in further biochemical reactions. The compound’s structural properties allow it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of ester groups and a cyclohexane ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

trimethyl cyclohexane-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNOMLSSCRBRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967293, DTXSID601169790
Record name Trimethyl cyclohexane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52831-11-5, 6998-84-1
Record name NSC61885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl cyclohexane-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester, (1α,3α,5β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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